molecular formula C16H18O B2721528 (3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene CAS No. 52772-40-4

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene

Cat. No.: B2721528
CAS No.: 52772-40-4
M. Wt: 226.319
InChI Key: PFSAZSMSKWJZEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a complex organic compound known for its unique structural properties. This compound is characterized by a hexahydroindene core with a phenoxy group attached, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves multiple steps, including the formation of the hexahydroindene core and the subsequent attachment of the phenoxy group. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the hexahydroindene core through cyclization of appropriate precursors.

    Phenoxy Group Attachment: Introduction of the phenoxy group via nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S,3aS,5S,7aS)-5-(4-hydroxyphenyl)-7a-methyloctahydro-1H-inden-1-ol: Similar structure with a hydroxyphenyl group.

    (3aS,5S,7aS)-3a,7a-dibromo-5-methylhexahydro-1,3-benzodioxole: Contains a benzodioxole ring and bromine atoms.

Uniqueness

(3aS,5S,7aS)-5-phenoxy-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is unique due to its specific combination of a hexahydroindene core and a phenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

9-phenoxytricyclo[5.2.1.02,6]dec-3-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-2-5-12(6-3-1)17-16-10-11-9-15(16)14-8-4-7-13(11)14/h1-6,8,11,13-16H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSAZSMSKWJZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.